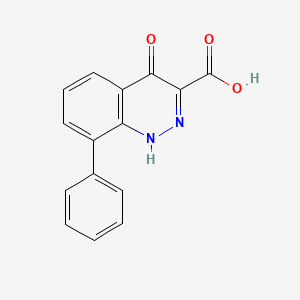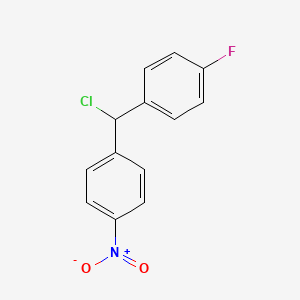
1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene is an organic compound that features a benzene ring substituted with a chloro(4-fluorophenyl)methyl group and a nitro group
Vorbereitungsmethoden
The synthesis of 1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene typically involves a multi-step process. One common method is the nitration of 1-(Chloro(4-fluorophenyl)methyl)benzene. This reaction is carried out by treating the starting material with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature. The nitration reaction introduces the nitro group into the benzene ring, resulting in the formation of this compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of this compound are explored for their potential use in drug development. The presence of both chloro and nitro groups can enhance the biological activity of the resulting molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloro and fluorophenyl groups can enhance the compound’s ability to bind to biological targets, increasing its efficacy .
Vergleich Mit ähnlichen Verbindungen
1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene can be compared with similar compounds such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains chloro and fluorophenyl groups but differs in its core structure, which is a thiazole ring.
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole: This compound features a more complex structure with multiple rings and substituents, highlighting the diversity of compounds that can be synthesized using similar building blocks.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H9ClFNO2 |
|---|---|
Molekulargewicht |
265.67 g/mol |
IUPAC-Name |
1-[chloro-(4-fluorophenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C13H9ClFNO2/c14-13(9-1-5-11(15)6-2-9)10-3-7-12(8-4-10)16(17)18/h1-8,13H |
InChI-Schlüssel |
MCDIQQOHDRDMQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


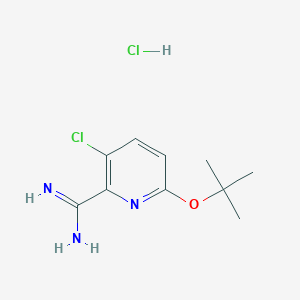

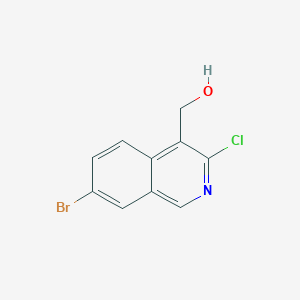
![1,1,1,2,2-Pentamethyl-2-[(naphthalen-1-yl)methyl]disilane](/img/structure/B11852813.png)
![N,N-Dimethyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11852816.png)
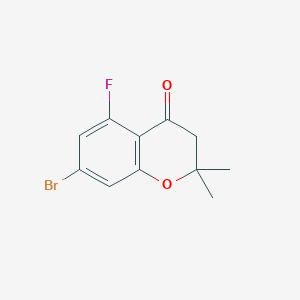
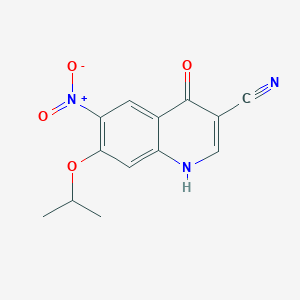

![1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol](/img/structure/B11852845.png)
![Tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B11852846.png)


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11852859.png)
